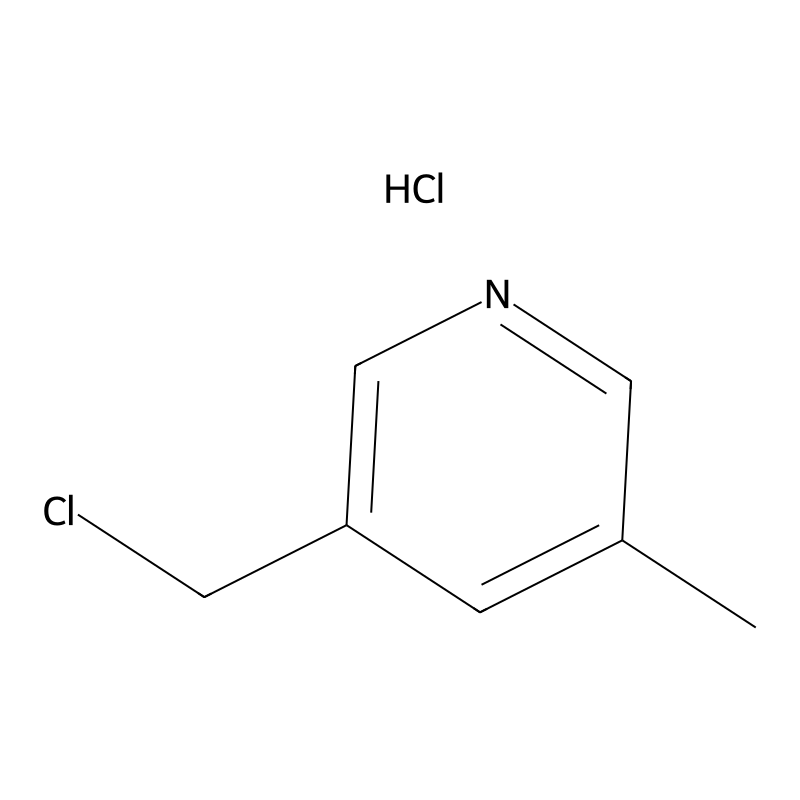3-(Chloromethyl)-5-methylpyridine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
3-(Chloromethyl)-5-methylpyridine hydrochloride is a chemical compound with the molecular formula C₇H₈ClN·HCl and a molecular weight of 178.06 g/mol. It is classified as a hydrochloride salt of 3-(chloromethyl)-5-methylpyridine, which is an organic compound featuring a pyridine ring substituted with both a chloromethyl group and a methyl group. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of Rupatadine, an antihistamine used for treating allergic conditions .
Intermediate in Organic Synthesis:
3-(Chloromethyl)-5-methylpyridine hydrochloride (3-CM-5-Mpy HCl) is primarily used as an intermediate in the synthesis of various organic compounds. Notably, it serves as a key building block in the production of Rupatadine (R701650), a second-generation antihistamine medication used to treat allergic rhinitis and urticaria [].
Potential Applications in Medicinal Chemistry:
The presence of the chloromethyl group in 3-CM-5-Mpy HCl makes it a versatile intermediate for further functionalization, offering potential for the development of novel therapeutic agents. Studies suggest its applicability in the synthesis of:
- Anticancer drugs: By incorporating specific functional groups onto the chloromethyl moiety, researchers aim to create compounds that target cancer cells [].
- Antimicrobial agents: Similar strategies are being explored to develop new drugs effective against various bacterial and fungal infections [].
Research in Radiopharmaceutical Development:
The unique properties of 3-CM-5-Mpy HCl have also attracted interest in the field of radiopharmaceuticals. Its ability to form stable complexes with radioisotopes like technetium-99m (Tc-99m) makes it a potential candidate for the development of diagnostic imaging agents [].
In addition, the pyridine nitrogen can act as a nucleophile in reactions involving electrophiles, leading to the formation of various derivatives. These reactions are significant in medicinal chemistry for developing new pharmaceutical agents.
The synthesis of 3-(Chloromethyl)-5-methylpyridine hydrochloride typically involves the chlorination of 5-methylpyridine. The process can be carried out using reagents such as phosphorus oxychloride or thionyl chloride to introduce the chloromethyl group at the 3-position of the pyridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
General Reaction Scheme- Chlorination:
- Formation of Hydrochloride:
3-(Chloromethyl)-5-methylpyridine hydrochloride is primarily used in pharmaceutical applications as an intermediate in synthesizing Rupatadine and potentially other related compounds. Its ability to undergo further chemical transformations makes it valuable in drug development processes.
Additionally, it may find applications in research settings for studying pyridine derivatives and their biological activities.
Several compounds share structural similarities with 3-(Chloromethyl)-5-methylpyridine hydrochloride, particularly within the pyridine class:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Methyl-5-chloropyridine | Pyridine derivative | Lacks chloromethyl group; used in agrochemicals |
| 2-Chloro-5-methylpyridine | Pyridine derivative | Different substitution pattern; potential herbicide |
| 4-Chloro-3-methylpyridine | Pyridine derivative | Different position of chlorine; potential antifungal |
| Rupatadine | Antihistamine | Directly related as a product derived from 3-(Chloromethyl)-5-methylpyridine hydrochloride |
These compounds exhibit varying biological activities and applications, highlighting the unique role of 3-(Chloromethyl)-5-methylpyridine hydrochloride as a precursor in pharmaceutical synthesis compared to others that may serve different industrial or therapeutic purposes.
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








